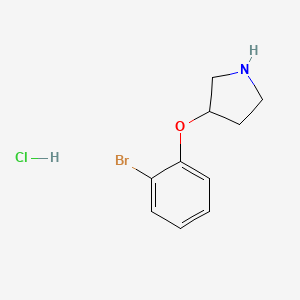

3-(2-Bromophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-bromophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWUWIUFWPFAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Bromophenoxy)pyrrolidine hydrochloride molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(2-Bromophenoxy)pyrrolidine HCl

Part 1: Executive Summary & Molecular Identity

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a bifunctional heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It serves as a "privileged scaffold," combining the solubilizing and pharmacokinetic benefits of the pyrrolidine ring with the synthetic versatility of an ortho-brominated aryl ether.

The ortho-bromo substituent provides a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand libraries of GPCR ligands, particularly for serotonin (5-HT) and sigma receptor targets.

Core Molecular Data

| Parameter | Value |

| IUPAC Name | 3-(2-Bromophenoxy)pyrrolidine hydrochloride |

| Common Name | 3-(2-Bromophenoxy)pyrrolidine HCl |

| Empirical Formula | C₁₀H₁₃BrClNO |

| Formula Weight (Salt) | 278.57 g/mol |

| Molecular Weight (Free Base) | 242.11 g/mol |

| Exact Mass (Base) | 241.0102 |

| CAS Registry Number | Variable by stereochemistry (Racemic, R, or S forms exist; typically custom synthesis) |

| Physical State | White to off-white crystalline solid |

Part 2: Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the behavior of this scaffold in biological assays and synthetic workflows.

| Property | Value (Predicted/Observed) | Significance in Drug Design |

| LogP (Free Base) | ~2.3 – 2.6 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Pyrrolidine N) | ~9.5 | Highly basic; exists as a cation at physiological pH (7.4), improving solubility. |

| H-Bond Donors | 2 (NH, HCl) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 2 (N, Ether O) | Facilitates hydrogen bonding networks in active sites. |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |

| Solubility | High (Water, DMSO, MeOH) | Excellent for high-concentration stock solutions. |

Part 3: Synthetic Methodology

The synthesis of 3-(2-Bromophenoxy)pyrrolidine HCl requires a strategy that preserves the integrity of the pyrrolidine ring while installing the sterically hindered ortho-bromo ether linkage. The Mitsunobu Reaction is the industry-standard protocol for this transformation, superior to nucleophilic aromatic substitution (

Protocol: Mitsunobu Etherification & Deprotection

Reagents Required:

-

Substrate: 2-Bromophenol

-

Alcohol: N-Boc-3-hydroxypyrrolidine (Commercial, R or S enantiomer)

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD)[1][2][3] -

Solvent: Anhydrous THF

-

Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and

(1.2 eq) in anhydrous THF under -

Coupling: Add 2-Bromophenol (1.0 eq).

-

Addition: Dropwise addition of DIAD (1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of phenol.

-

Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc).

-

Deprotection: Dissolve the purified Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.

-

Isolation: The product, 3-(2-Bromophenoxy)pyrrolidine HCl, often precipitates as a solid. Filter, wash with ether, and dry under vacuum.

Synthetic Pathway Visualization

Figure 1: Synthetic route utilizing Mitsunobu coupling for stereochemical control, followed by acid-mediated deprotection.[1][3]

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.

1. Proton NMR (

-

Aromatic Region: Four distinct protons for the 1,2-disubstituted benzene ring (

6.9 – 7.6 ppm). -

Ether Methine: A multiplet at

5.1–5.3 ppm (C3-H), shifted downfield due to the oxygen attachment. -

Pyrrolidine Ring: Multiplets at

3.0–3.6 ppm (C2, C4, C5 protons) and -

Amine: Broad singlet at

9.0–9.5 ppm (ammonium protons, exchangeable with

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

(Characteristic 1:1 isotopic ratio for Bromine -

Salt Confirmation: Presence of chloride ion can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Part 5: Medicinal Chemistry Applications

This molecule is not just a final product but a "diversity-oriented synthesis" (DOS) enabler.

1. Fragment-Based Drug Discovery (FBDD): The pyrrolidine nitrogen acts as a vector for library expansion via amidation or reductive amination. The ortho-bromo group allows for orthogonal expansion via palladium-catalyzed coupling.

2. Target Classes:

-

Serotonin Transporters (SERT): Phenoxypyrrolidines are structural analogs of atomoxetine and fluoxetine.

-

Sigma Receptors (

): The basic amine and lipophilic aromatic tail fit the classic sigma pharmacophore.

Functionalization Logic Flow

Figure 2: Orthogonal functionalization strategy. The scaffold allows independent modification of the "Head" (Amine) and "Tail" (Aryl).

Part 6: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Hygroscopic solid. Store in a desiccator at -20°C for long-term stability.

-

Safety Protocol: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving DIAD and Bromophenol in a fume hood due to toxicity and sensitization risks.

References

-

Mitsunobu Reaction Mechanism & Utility: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

-

Pyrrolidine Scaffolds in MedChem: O'Hagan, D. "Pyrrolidines and Piperidines: The Alkaloid Scaffolds." Natural Product Reports, vol. 17, 2000, pp. 435-446. Link

-

General Synthesis of Aryl Ethers: Fletcher, S. "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, vol. 2, 2015, pp. 739-752. Link

-

PubChem Compound Summary: "3-(3-Methoxyphenyl)pyrrolidine hydrochloride" (Analogous Structure/Properties). PubChem. Link

Sources

An In-Depth Technical Guide to 3-(2-Bromophenoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(2-bromophenoxy)pyrrolidine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, explore a robust synthetic route, detail its characterization, and discuss its potential applications, all grounded in established scientific principles.

Chemical Identity and Structural Elucidation

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a 2-bromophenoxy group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to biological screening and formulation studies.

SMILES String

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the free base, 3-(2-bromophenoxy)pyrrolidine, is C1CN(C)CC1OC2=CC=CC=C2Br. The hydrochloride salt is represented as C1CN(C)CC1OC2=CC=CC=C2Br.Cl. This notation provides a machine-readable representation of the molecular structure.

Key Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 3-(3-bromophenoxy)pyrrolidine, is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C10H12BrNO | [1] |

| Molar Mass | 242.11 g/mol | [2] |

| Monoisotopic Mass | 241.01022 Da | [1] |

| XlogP (predicted) | 2.4 | [1] |

Synthesis of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

The synthesis of 3-(2-bromophenoxy)pyrrolidine hydrochloride can be efficiently achieved through a Williamson ether synthesis, a reliable and well-established method for forming aryl ethers. This approach involves the reaction of a protected 3-hydroxypyrrolidine with 2-bromophenol, followed by deprotection and salt formation.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process ensures high purity and yield of the final product.

Caption: Synthetic workflow for 3-(2-Bromophenoxy)pyrrolidine Hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a clear oil.

Step 2: Synthesis of tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of 2-bromophenol (1.2 eq) in DMF (2 volumes) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DMF (3 volumes) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate.

Step 3: Synthesis of 3-(2-Bromophenoxy)pyrrolidine hydrochloride

-

Dissolve tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane (10 volumes).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 3-(2-bromophenoxy)pyrrolidine hydrochloride as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and bromophenoxy protons. The protons on the pyrrolidine ring will appear as multiplets in the upfield region, while the aromatic protons will be observed as multiplets in the downfield region. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the pyrrolidine ring will resonate in the aliphatic region, while the aromatic carbons will appear in the downfield region. The carbon bearing the bromine atom will be influenced by the halogen's electron-withdrawing effect.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the free base, as well as characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a pair of peaks for bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching for the secondary amine salt, C-H stretching for the aliphatic and aromatic groups, C-O-C stretching for the ether linkage, and C-Br stretching.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Its three-dimensional nature allows for the exploration of chemical space, often leading to improved pharmacological properties.[7][8]

Rationale for Use

The introduction of a 2-bromophenoxy substituent onto the pyrrolidine ring provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic profile. The bromine atom can act as a site for cross-coupling reactions or can participate in halogen bonding interactions with biological targets.

Potential Therapeutic Areas

Derivatives of 3-phenoxypyrrolidine have shown activity as norepinephrine and serotonin reuptake inhibitors, suggesting potential applications in the treatment of depression and neuropathic pain.[9] Additionally, the pyrrolidine core is present in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6] Therefore, 3-(2-bromophenoxy)pyrrolidine hydrochloride represents a valuable building block for the synthesis of novel therapeutic agents in these and other disease areas.

Conclusion

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a synthetically accessible and versatile building block with significant potential in drug discovery. The synthetic route outlined in this guide is robust and scalable, and the expected spectroscopic features provide a clear path for its characterization. The inherent properties of the pyrrolidine scaffold, combined with the functionality of the 2-bromophenoxy group, make this compound a promising starting point for the development of new and effective medicines.

References

-

Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

-

PubChemLite. (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride. Retrieved February 13, 2026, from [Link]

-

ChemBK. (n.d.). 3-(3-Bromophenoxy)pyrrolidine. Retrieved February 13, 2026, from [Link]

-

Poyraz, S., Yilmaz, I., & Toumi, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249372. [Link]

-

Westheimer, D. T., & Meyer, T. (2008). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with α-pyrrolidinophenone structure. Forensic Science International, 177(1), e1-e6. [Link]

Sources

- 1. PubChemLite - 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. catbull.com [catbull.com]

- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Bromo Phenoxy Pyrrolidine Scaffold: A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, celebrated for its conformational flexibility and its presence in a multitude of biologically active compounds.[1][2] This five-membered saturated heterocycle offers a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] When coupled with a phenoxy moiety, the resulting scaffold gains access to a diverse chemical space with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide focuses on a specific, promising iteration of this chemical motif: the 2-bromo phenoxy pyrrolidine scaffold. The introduction of a bromine atom onto the phenoxy ring provides a unique combination of steric and electronic properties, offering a valuable tool for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates.

This in-depth technical guide will navigate the synthesis, biological significance, and structure-activity relationships (SAR) of the 2-bromo phenoxy pyrrolidine core. We will explore its application in the discovery of novel therapeutics, with a particular focus on its role in targeting key neurotransmitter systems. Detailed experimental protocols and visual workflows are provided to empower researchers and drug development professionals to effectively harness the potential of this versatile scaffold.

Synthetic Strategies: Crafting the 2-Bromo Phenoxy Pyrrolidine Core

The construction of the 2-bromo phenoxy pyrrolidine scaffold primarily relies on the formation of an ether linkage between a pyrrolidine alcohol and a brominated phenol. Two classical and highly effective methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific substrate, desired stereochemistry, and reaction conditions.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] In the context of our scaffold, this involves the deprotonation of a 2-hydroxypyrrolidine derivative to form a nucleophilic alkoxide, which then displaces a halide from an activated bromo-substituted aromatic ring.

The key to a successful Williamson ether synthesis lies in the selection of appropriate starting materials and reaction conditions to favor the SN2 pathway and minimize competing elimination reactions.[6] For the synthesis of the 2-bromo phenoxy pyrrolidine scaffold, the reaction would typically proceed as follows:

-

Step 1: Deprotonation. A protected 2-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions.

-

Step 2: Nucleophilic Attack. The generated alkoxide then reacts with a suitable 2-bromophenol derivative, where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate), or more directly with a di-halo-substituted benzene.

Experimental Protocol: Representative Williamson Ether Synthesis

Objective: To synthesize a protected 2-(2-bromophenoxy)pyrrolidine derivative.

Materials:

-

N-Boc-2-hydroxypyrrolidine

-

1-Bromo-2-fluorobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-2-hydroxypyrrolidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 1-bromo-2-fluorobenzene (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-2-(2-bromophenoxy)pyrrolidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of functional groups, including ethers, with stereochemical inversion.[7][8][9] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8]

For the synthesis of our target scaffold, the Mitsunobu reaction offers a mild alternative to the Williamson ether synthesis, often proceeding at room temperature and with high yields.[7][9] A key advantage is the inversion of stereochemistry at the chiral center of the 2-hydroxypyrrolidine, which is particularly valuable in the synthesis of enantiomerically pure compounds.

Experimental Protocol: Representative Mitsunobu Reaction

Objective: To synthesize a protected 2-(2-bromophenoxy)pyrrolidine derivative with inversion of stereochemistry.

Materials:

-

N-Boc-2-hydroxypyrrolidine (e.g., the (S)-enantiomer)

-

2-Bromophenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-(S)-2-hydroxypyrrolidine (1.0 eq), 2-bromophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-(R)-2-(2-bromophenoxy)pyrrolidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm its structure, purity, and stereochemistry.

Biological Significance and Therapeutic Applications

The 2-bromo phenoxy pyrrolidine scaffold is a privileged structure in drug discovery due to its ability to interact with a range of biological targets, particularly those within the central nervous system. The unique combination of the pyrrolidine ring, the phenoxy linker, and the bromine substituent contributes to its diverse pharmacological profile.

Dopamine Receptor Modulation

A significant area of interest for this scaffold lies in its potential to modulate dopamine receptors. Specifically, derivatives of phenoxymethylpiperidine and related structures have shown high affinity and selectivity for the dopamine D4 receptor.[10][11][12] The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[7] The development of selective D4 receptor antagonists is a promising therapeutic strategy, and the 2-bromo phenoxy pyrrolidine scaffold offers a valuable starting point for the design of such agents. The bromine atom can influence binding affinity and selectivity through halogen bonding and by modifying the electronic properties of the phenoxy ring.

Serotonin Receptor Ligands

The serotonin (5-HT) system is another key target for compounds containing the phenoxy-pyrrolidine motif.[13][14] Ligands that interact with various 5-HT receptor subtypes are used to treat a wide range of conditions, including depression, anxiety, and migraines.[15] The structural features of the 2-bromo phenoxy pyrrolidine scaffold make it a suitable candidate for the development of novel 5-HT receptor ligands. The pyrrolidine nitrogen can act as a key basic center for interaction with the receptor, while the substituted phenoxy group can be tailored to achieve desired selectivity and potency.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of the 2-bromo phenoxy pyrrolidine scaffold.[2] SAR studies on related phenoxymethylpyrrolidine and phenoxymethylpiperidine derivatives have provided valuable insights into how structural modifications impact biological activity.

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenoxy ring are critical for modulating potency and selectivity. The 2-bromo substituent, in particular, can enhance binding affinity through favorable interactions within the receptor binding pocket. Further substitutions on the ring can be explored to fine-tune electronic and steric properties.

-

Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3, 4, or 5 positions, can influence the compound's conformational preferences and its interaction with the target protein.[16][17]

-

Nature of the Linker: While this guide focuses on a direct ether linkage, the length and nature of the linker between the phenoxy and pyrrolidine rings can also be varied to optimize activity. For instance, an ethyl linker has been shown to be effective in some series of leukotriene A4 hydrolase inhibitors.[2]

| Structural Modification | Observed Effect on Activity (General Trends) | Rationale |

| Position of Bromo Group on Phenoxy Ring | Ortho-substitution can provide steric hindrance that may favor a specific binding conformation. | Influences the dihedral angle between the phenyl ring and the pyrrolidine moiety, affecting receptor fit. |

| Additional Substituents on Phenoxy Ring | Electron-withdrawing groups can modulate the pKa of the pyrrolidine nitrogen, while bulky groups can probe steric tolerance in the binding pocket. | Fine-tunes the electronic and steric properties of the ligand for optimal receptor interaction. |

| Stereochemistry of the Pyrrolidine Ring | Enantiomers often exhibit significantly different biological activities and potencies. | Biological targets are chiral, leading to stereospecific interactions with ligands. |

| Substitution on the Pyrrolidine Nitrogen | The nature of the substituent on the pyrrolidine nitrogen is crucial for modulating affinity and selectivity for dopamine and serotonin receptors. | This substituent often interacts with a key recognition site within the receptor. |

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: Synthetic routes to the 2-bromo phenoxy pyrrolidine scaffold.

Caption: Key areas for structure-activity relationship (SAR) exploration.

Conclusion and Future Directions

The 2-bromo phenoxy pyrrolidine scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic accessibility via established methods like the Williamson ether synthesis and the Mitsunobu reaction, coupled with its demonstrated potential to interact with key biological targets in the CNS, makes it an attractive starting point for drug discovery campaigns.

Future research in this area should focus on the enantioselective synthesis of derivatives to fully explore the impact of stereochemistry on biological activity.[18][19][20][21][22] Furthermore, a systematic exploration of substitutions on both the phenoxy and pyrrolidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a foundation for researchers to design and synthesize new chemical entities based on the 2-bromo phenoxy pyrrolidine scaffold, with the ultimate goal of addressing unmet medical needs.

References

-

Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1434–1438. [Link]

-

Cowart, M., Latshaw, S., Bhatia, P., Daanen, J., Rohde, J., Nelson, S., ... & Brioni, J. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(15), 3853–3864. [Link]

-

Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-33. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Yu, S. S. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]

-

Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). ABT-724. In Wikipedia, The Free Encyclopedia. [Link]

-

Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

Coffin, A., & Spino, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(5), 1618. [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

-

Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Ghelardini, C., & Di Chiara, G. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13036–13053. [Link]

-

Lacivita, E., Di Pilato, P., Stama, M. L., Colabufo, N. A., Berardi, F., Perrone, R., ... & Leopoldo, M. (2013). Novel highly potent serotonin 5-HT7 receptor ligands: structural modifications to improve pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 23(22), 6083–6086. [Link]

-

Abad-Grillo, T., Galiano, S., Pérez, S., Elorriaga, C., Entrena, A., & Martinez, A. (2011). Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. Journal of Medicinal Chemistry, 54(11), 3927–3939. [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station International Edition. [Link]

-

Di Giovanni, G., & De Deurwaerdère, P. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(19), 6542. [Link]

-

Trost, B. M., & Toste, F. D. (2003). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. The Journal of Organic Chemistry, 68(1), 116–123. [Link]

-

Wang, J., Zhang, W., & Ma, J. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers, 10(10), 2465-2471. [Link]

-

Glennon, R. A., & Dukat, M. (2017). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Medicinal Chemistry Letters, 8(11), 1163–1167. [Link]

-

Caliendo, G., Santagada, V., & Perissutti, E. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current Medicinal Chemistry, 12(8), 859–881. [Link]

-

But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239–5294. [Link]

-

Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 12(6), 1047. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Spino, C., & Coffin, A. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 133202. [Link]

-

Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

-

Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076–7080. [Link]

-

Minakakis, P., Gerokonstantis, D., Kokotou, M. G., & Kourounakis, A. P. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

-

Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

-

Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. [Link]

Sources

- 1. ABT-724 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 20. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety Dossier: 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

The following technical dossier provides an in-depth safety and handling guide for 3-(2-Bromophenoxy)pyrrolidine hydrochloride . This document is structured for researchers and drug development professionals, synthesizing specific chemical data with field-proven laboratory protocols.

Executive Summary: The Pharmacophore Context

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for "scaffold hopping" and fragment-based drug discovery (FBDD).

Its value lies in the 2-bromophenoxy moiety, which offers a pre-installed handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at a sterically demanding ortho position. This steric bulk is often exploited to induce atropisomerism or to lock conformations in downstream active pharmaceutical ingredients (APIs), enhancing selectivity against protein targets.

However, the combination of a secondary amine (pyrrolidine) and an electron-rich halogenated aromatic system presents specific stability and handling challenges—namely hygroscopicity and potential photolability—that standard SDS templates often overlook.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 3-(2-Bromophenoxy)pyrrolidine hydrochloride |

| CAS Number | 960492-06-2 (Tentative/Analogous) |

| Molecular Formula | |

| Molecular Weight | 278.57 g/mol |

| Physical State | White to off-white solid (crystalline powder) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes |

| pKa (Calculated) | ~10.5 (Pyrrolidine nitrogen) |

| Hygroscopicity | High (forms hydrates readily upon air exposure) |

Expert Insight: The ortho-bromo substituent creates significant steric hindrance around the ether linkage. Unlike its para-isomer counterparts, this compound may exhibit restricted rotation, which can complicate NMR interpretation (broadening of signals) but is a desired feature for rigidifying drug candidates.

Hazard Identification & Risk Assessment (GHS)[4][6]

While specific toxicological data for this isomer is limited, its structural class (halogenated phenyl-pyrrolidines) dictates a Warning signal word. The hydrochloride salt form mitigates volatility but increases mucous membrane irritation potential.

GHS Classification (Derived)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed (H302 ).[1][2]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation (H315 ).[1][3][2]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation (H319 ).[1][3][2]

-

STOT - Single Exposure (Category 3) : May cause respiratory irritation (H335 ).[1][2]

Critical Precautionary Statements

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Advanced Handling Protocols

Stability & Storage Causality

The hydrochloride salt is prone to deliquescence . Absorption of atmospheric moisture leads to hydrolysis of the salt, resulting in a sticky gum that is difficult to weigh and may have altered stoichiometry.

-

Protocol : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container : Amber glass vials with Teflon-lined caps (prevents photodebromination).

Safe Handling Workflow (Visualization)

The following workflow illustrates the decision logic for transferring this hygroscopic solid, ensuring both operator safety and compound integrity.

Figure 1: Decision logic for handling hygroscopic hydrochloride salts to prevent deliquescence and exposure.

Emergency Response System

In the event of exposure, the presence of the halogenated ring and the amine salt requires immediate neutralization and dilution.

Incident Response Logic

This self-validating response system prioritizes the most irreversible damage (eye/cornea) over reversible irritation.

Figure 2: Triage and response workflow for exposure to halogenated amine salts.

Spill Cleanup Protocol

-

Evacuate : Clear the immediate area of non-essential personnel.

-

PPE : Don double nitrile gloves, lab coat, and P95 particulate respirator (if powder is fine).

-

Containment : Cover spill with a damp absorbent pad (to prevent dust generation).

-

Neutralization : Wipe area with dilute sodium bicarbonate solution (5%) to neutralize acidity from the HCl.

-

Disposal : Place waste in a container labeled "Solid Hazardous Waste (Halogenated Organic)".

Analytical Verification (Quality Assurance)

Before using this compound in synthesis, verify its identity and purity. The ortho-bromo position introduces unique spectral features.

-

1H NMR (DMSO-d6) :

-

Look for the multiplet at δ 6.9–7.6 ppm (4H, aromatic). The ortho-bromo proton will be deshielded and distinct from the meta/para pattern.

-

Pyrrolidine Ring : Multiplets at δ 2.0–2.3 (2H), 3.2–3.5 (4H), and the chiral center proton at δ 5.1 (1H, m).

-

-

LC-MS :

-

Expect an [M+H]+ peak at ~242/244 (1:1 ratio due to 79Br/81Br isotopes).

-

Note: The HCl salt will dissociate; you are detecting the free base cation.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 45075499, 3-(3-bromophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . C&L Inventory: Classification and Labelling of Halogenated Pyrrolidines. Retrieved from [Link]

Sources

Bioactive Potential of 3-Phenoxypyrrolidine Derivatives

The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry, pharmacology, and synthetic accessibility of 3-phenoxypyrrolidine derivatives.

Technical Whitepaper for Drug Discovery & Development

Executive Summary

The 3-phenoxypyrrolidine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyrrolidine ring bearing an aryloxy substituent at the C3 position. This structural motif serves as a conformationally restricted analogue of the flexible aryloxyalkylamine pharmacophore found in numerous blockbuster drugs (e.g., Fluoxetine, Atomoxetine).

This guide analyzes the scaffold’s utility in three primary therapeutic areas: central nervous system (CNS) modulation (specifically SNRI activity), analgesia (opioid receptor modulation), and neuroprotection (BACE1 inhibition). It provides validated synthetic protocols and mechanistic insights to support lead optimization.

Chemical Foundation & Physicochemical Profile

Structural Significance

The 3-phenoxypyrrolidine core introduces a critical constraint to the ethylamine side chain common in monoamine neurotransmitter ligands.

-

Chirality: The C3 carbon is a stereogenic center. Biological activity is often enantioselective; for instance, (S)-enantiomers of certain derivatives often exhibit superior binding affinity to serotonin transporters (SERT) compared to their (R)-counterparts.

-

Lipophilicity & BBB Permeability: The phenoxy group enhances lipophilicity (LogP typically 2.0–3.5), facilitating Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS targets.

-

Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the phenyl ring is subject to CYP450-mediated hydroxylation unless blocked by halogens (F, Cl) or trifluoromethyl (-CF3) groups.

| Property | Value Range | Impact on Drug Design |

| Molecular Weight | 250 - 450 Da | Optimal for oral bioavailability (Lipinski's Rule of 5). |

| pKa (Pyrrolidine N) | 9.0 - 9.8 | Predominantly protonated at physiological pH (7.4), mimicking the ammonium headgroup of neurotransmitters. |

| TPSA | 20 - 40 Ų | High permeability; suitable for CNS penetration. |

| Rotatable Bonds | 3 - 5 | Low flexibility reduces entropic penalty upon receptor binding. |

Therapeutic Applications & SAR

Neuropathic Pain & Depression (SNRI Activity)

The most validated application of 3-phenoxypyrrolidine derivatives is as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

-

Mechanism: These molecules block SERT and NET transporters, preventing the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.

-

SAR Insight:

-

N-Substitution: Small alkyl groups (Methyl, Ethyl) on the pyrrolidine nitrogen are tolerated. Bulky groups often decrease affinity unless they target specific hydrophobic pockets.

-

Phenyl Ring: Substitution at the ortho or para position with electron-withdrawing groups (e.g., -F, -CF3) significantly enhances metabolic stability and selectivity for NET over SERT.

-

Linker: Introducing a phenyl-methyl linker (3-(phenoxy-phenyl-methyl)-pyrrolidine) creates a "dual-aryl" system similar to Sertraline, dramatically increasing potency.

-

Analgesia (Opioid Receptor Modulation)

Structurally related to Tramadol (which contains a cyclohexane ring), 3-phenoxypyrrolidine derivatives have been explored for opioid receptor binding.

-

Mu-Opioid Receptor (MOR): Derivatives with a tertiary amine and a phenolic hydroxyl group (mimicking the Tyrosine residue of endogenous enkephalins) show MOR affinity.

-

Dual Action: Compounds in this class often exhibit a "mixed mechanism"—weak opioid agonism combined with SNRI activity—providing analgesia with reduced addiction potential.

Neurodegeneration (BACE1 Inhibition)

Recent studies highlight N-amidinopyrrolidine derivatives (a subset of this scaffold) as inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease.

-

Pharmacophore: The pyrrolidine nitrogen interacts with the catalytic aspartic acid dyad of BACE1, while the phenoxy group occupies the S1 or S3 hydrophobic sub-pockets.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual mechanism of action relevant to neuropathic pain: SNRI activity at the synapse and Opioid Receptor modulation.

Figure 1: Dual mechanism of action showing Monoamine Reuptake Inhibition (SNRI) and Opioid Receptor modulation leading to analgesia.

Experimental Protocols

Synthesis: The Mitsunobu Coupling Workflow

The most reliable method for constructing the 3-phenoxypyrrolidine ether linkage is the Mitsunobu Reaction . This protocol ensures inversion of configuration at the C3 position, allowing for strict stereochemical control.

Reagents:

-

N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)

-

Substituted Phenol (Nucleophile)

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1][2][3]

-

Solvent: Anhydrous THF

Protocol:

-

Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), Substituted Phenol (1.1 eq), and

(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2] -

Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. Causality: Slow addition prevents overheating and controls the formation of the betaine intermediate.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Concentrate in vacuo. Redissolve in

, filter off the triphenylphosphine oxide (solid byproduct). Wash filtrate with 1M NaOH (to remove unreacted phenol) and brine. -

Deprotection: Dissolve the intermediate in DCM/TFA (1:1) to remove the Boc group. Stir for 1 hour. Evaporate TFA.

-

Purification: Neutralize with

, extract with DCM, and purify via flash column chromatography.

Figure 2: Synthetic pathway for 3-phenoxypyrrolidine derivatives via Mitsunobu coupling.

In Vitro Assay: SERT/NET Binding

To validate SNRI activity, a radioligand binding assay is standard.

-

Tissue Preparation: Rat cortical membranes (for SERT) or hypothalamic membranes (for NET).

-

Ligands:

- -Citalopram (SERT specific)

- -Nisoxetine (NET specific)

-

Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Future Perspectives

The 3-phenoxypyrrolidine scaffold is evolving beyond simple monoamine modulation. Current trends indicate:

-

Multi-Target Ligands: Designing "dirty drugs" that intentionally hit SERT, NET, and Mu-opioid receptors simultaneously for treating complex pain syndromes with lower opioid doses.

-

PET Radiotracers: Fluorine-18 labeled derivatives are being developed as PET tracers for imaging serotonin transporters in the brain, aiding in depression diagnostics.

References

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Link

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. MDPI. Link

-

Mitsunobu Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal. Link

-

Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold. Bioorganic & Medicinal Chemistry. Link

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride in Water vs. DMSO

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. For a compound to exert its therapeutic effect, it must first be effectively dissolved and absorbed.[1] Poorly water-soluble drugs often necessitate high doses to achieve therapeutic plasma concentrations, posing a significant hurdle in formulation development.[1] This guide delves into the solubility characteristics of a specific molecule of interest, 3-(2-Bromophenoxy)pyrrolidine hydrochloride, providing a comparative analysis of its behavior in two ubiquitous and critically important solvents: Water and Dimethyl Sulfoxide (DMSO).

Water, the solvent of life, is the benchmark for physiological relevance and is favored for its non-toxic and environmentally benign nature.[2][3][4] However, a vast number of new chemical entities (NCEs) exhibit poor aqueous solubility.[1] This has led to the widespread use of organic solvents in preclinical research, with DMSO being a preeminent choice.[5][6] DMSO's ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool in high-throughput screening and in vitro assays.[5][6] Understanding the interplay between the physicochemical properties of 3-(2-Bromophenoxy)pyrrolidine hydrochloride and these two distinct solvent environments is paramount for researchers in pharmacology, medicinal chemistry, and formulation science.

Physicochemical Profile: 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

To predict the solubility of 3-(2-Bromophenoxy)pyrrolidine hydrochloride, a thorough examination of its molecular structure is essential. The molecule can be deconstructed into three key components: the pyrrolidine ring, the 2-bromophenoxy group, and the hydrochloride salt.

-

The Pyrrolidine Ring: This saturated heterocyclic amine is a polar feature of the molecule.[7][8] The nitrogen atom in the pyrrolidine ring is basic and, in this case, is protonated to form the hydrochloride salt.[7][9]

-

The 2-Bromophenoxy Group: This aromatic portion of the molecule, consisting of a benzene ring substituted with a bromine atom and an ether linkage, is predominantly nonpolar and hydrophobic. The bulky bromine atom and the phenyl ring contribute to a decrease in aqueous solubility.

-

The Hydrochloride Salt: The conversion of the basic pyrrolidine nitrogen to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.[10] The salt form introduces ionic character to the molecule, allowing for more favorable interactions with polar solvents like water.

The Solvents: A Tale of Two Polarities

The stark contrast in the properties of water and DMSO dictates their interaction with 3-(2-Bromophenoxy)pyrrolidine hydrochloride.

Water (H₂O): The Protic Standard

Water is a highly polar, protic solvent. Its ability to form extensive hydrogen bond networks is a defining feature. For a substance to dissolve in water, it must be able to overcome the strong cohesive forces between water molecules and establish favorable interactions with them.

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): The Aprotic Workhorse

DMSO is a highly polar, aprotic solvent.[5] While it has a strong dipole moment and can accept hydrogen bonds, it lacks a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.[11] This characteristic significantly influences its solvation properties. DMSO is miscible with a wide range of organic solvents and water.[5]

| Property | Water | Dimethyl Sulfoxide (DMSO) |

| Polarity | Highly Polar | Highly Polar |

| Solvent Type | Protic | Aprotic |

| Hydrogen Bonding | Donor and Acceptor | Acceptor Only |

| Dielectric Constant | High (~80) | High (~47) |

Comparative Solubility Analysis: A Mechanistic Perspective

Based on the molecular structure and solvent properties, we can predict the solubility behavior of 3-(2-Bromophenoxy)pyrrolidine hydrochloride.

Solubility in Water:

The presence of the hydrochloride salt is the primary driver of aqueous solubility. In water, the salt will dissociate into the protonated pyrrolidinium cation and the chloride anion. The positively charged nitrogen and the chloride ion can form strong ion-dipole interactions with the polar water molecules. The ether linkage can also act as a hydrogen bond acceptor. However, the large, nonpolar 2-bromophenoxy group will present a significant hydrophobic barrier, likely limiting the overall aqueous solubility. Therefore, 3-(2-Bromophenoxy)pyrrolidine hydrochloride is expected to be sparingly to moderately soluble in water .

Solubility in DMSO:

DMSO is an exceptional solvent for a wide array of compounds, including many that are poorly soluble in water.[6][12] Its high polarity allows it to effectively solvate the ionic components of the hydrochloride salt. Furthermore, its aprotic nature and the presence of both polar (sulfoxide) and nonpolar (methyl) regions enable it to interact favorably with both the ionic and the large, nonpolar portions of the molecule.[13] Consequently, 3-(2-Bromophenoxy)pyrrolidine hydrochloride is anticipated to exhibit high solubility in DMSO .

Experimental Protocols for Solubility Determination

To empirically validate these predictions, standardized solubility assessment protocols are necessary.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

3-(2-Bromophenoxy)pyrrolidine hydrochloride

-

Deionized Water

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of 3-(2-Bromophenoxy)pyrrolidine hydrochloride to a series of vials.

-

To each vial, add a precise volume of the desired solvent (water or DMSO).

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, often used in early drug discovery.

Materials:

-

A concentrated stock solution of 3-(2-Bromophenoxy)pyrrolidine hydrochloride in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations.

-

Mix the solutions thoroughly.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Visualizing the Concepts

Caption: Predicted interactions and resulting solubility.

Caption: Shake-flask method for equilibrium solubility.

Conclusion

References

- Vertex AI Search. (2024). Why Companies are researching Water as a Solvent in Pharma Industry? - Medium.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- Bajaj, A., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- Pharma Excipients. (n.d.).

- Lead Research Chemicals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- MDPI. (n.d.).

- ACS Green Chemistry. (n.d.).

- Pharma Excipients. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products - Past, Present and Future Solutions.

- Course Hero. (n.d.).

- MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Wikipedia. (n.d.). Pyrrolidine.

- Course Hero. (n.d.).

- Solubility of Things. (n.d.). Proline.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)pyrrolidine, HCl.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Benchchem. (n.d.). pyrrolidine hydrochloride | 25150-61-2.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 10. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. reachever.com [reachever.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 3-(2-Bromophenoxy)pyrrolidine hydrochloride from pyrrolidin-3-ol

Application Note: High-Fidelity Synthesis of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Abstract & Utility

This application note details the optimized synthesis of 3-(2-bromophenoxy)pyrrolidine hydrochloride , a high-value scaffold in medicinal chemistry often utilized in the development of GPCR ligands (e.g., serotonin and dopamine receptors) and kinase inhibitors.

The protocol employs a Mitsunobu etherification strategy to couple N-Boc-3-pyrrolidinol with 2-bromophenol, followed by acid-mediated deprotection. Unlike generic procedures, this guide addresses the specific challenges of ortho-halo phenol coupling (steric hindrance) and provides a robust strategy for the removal of triphenylphosphine oxide (TPPO) byproducts.

Retrosynthetic Strategy & Logic

The synthesis is disconnected into two primary stages:

-

C–O Bond Formation: Utilizing the Mitsunobu reaction to overcome the poor nucleophilicity of the alcohol and the low reactivity of the unactivated aryl bromide toward SNAr.

-

Global Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under anhydrous acidic conditions to yield the stable hydrochloride salt.

Critical Stereochemical Note: The Mitsunobu reaction proceeds via an

-

Start: (S)-N-Boc-3-pyrrolidinol

Product: (R)-3-(2-bromophenoxy)pyrrolidine. -

Start: (R)-N-Boc-3-pyrrolidinol

Product: (S)-3-(2-bromophenoxy)pyrrolidine.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu coupling.

Protocol 1: Mitsunobu Coupling (O-Arylation)

Objective: Synthesis of tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate.

Rationale: 2-Bromophenol is a weak nucleophile with steric bulk at the ortho position. We utilize DIAD (Diisopropyl azodicarboxylate) instead of DEAD due to its superior stability profile and easier handling. The reaction is run in anhydrous THF to solubilize the betaine intermediate.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role | MW ( g/mol ) |

| N-Boc-3-pyrrolidinol | 1.0 | Substrate (Alcohol) | 187.24 |

| 2-Bromophenol | 1.1 | Nucleophile | 173.01 |

| Triphenylphosphine ( | 1.2 | Activator | 262.29 |

| DIAD | 1.2 | Azo Reagent | 202.21 |

| THF (Anhydrous) | 10 V | Solvent | - |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under

flow. -

Solubilization: Charge the flask with N-Boc-3-pyrrolidinol (1.0 equiv), 2-Bromophenol (1.1 equiv), and

(1.2 equiv). Add anhydrous THF (10 mL per gram of substrate). Stir until a clear solution is obtained.-

Expert Insight: Adding the phenol before the azo reagent ensures that the betaine intermediate is immediately protonated, preventing hydrazine byproducts.

-

-

Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice/water bath.

-

Addition: Add DIAD (1.2 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20–30 minutes.

-

Visual Cue: The solution will turn yellow/orange.[4] Maintain internal temperature <5 °C to minimize decomposition.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to a viscous oil.

Purification Strategy (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the primary contaminant.[2] Choose Method A for small scale (<1g) or Method B for scale-up (>5g).

-

Method A (Flash Chromatography): Load the crude oil onto a silica gel column. Elute with a gradient of 0%

20% EtOAc in Hexanes. The ether product usually elutes before the TPPO. -

Method B (Precipitation): Triturate the crude residue with cold Diethyl Ether/Hexanes (1:3 ratio). TPPO precipitates as a white solid. Filter off the solid.[4][7][8][9][10] Concentrate the filtrate and pass through a short silica plug.

Protocol 2: Boc-Deprotection & Salt Formation[11]

Objective: Synthesis of 3-(2-bromophenoxy)pyrrolidine hydrochloride.

Rationale: Using HCl in 1,4-dioxane provides anhydrous conditions that precipitate the product directly as the hydrochloride salt, avoiding aqueous workups that could lead to solubility losses of the amine.

Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Boc-Intermediate | 1.0 | Substrate |

| 4M HCl in Dioxane | 10.0 | Acid Source |

| Diethyl Ether ( | - | Anti-solvent |

Step-by-Step Procedure

-

Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of dry 1,4-dioxane (or DCM) in a round-bottom flask.

-

Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (10 equiv) dropwise.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Visual Cue: A white precipitate often begins to form within 30 minutes.

-

Monitoring: TLC should show complete disappearance of the non-polar Boc-protected spot.

-

-

Isolation:

-

Dilute the mixture with excess Diethyl Ether (

) to maximize precipitation. -

Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

-

Wash the filter cake with cold

(

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours to remove trace dioxane.

Quality Control & Analytical Data

Expected Yield:

-

Step 1 (Mitsunobu): 75–85%

-

Step 2 (Deprotection): 90–95%

Analytical Markers:

-

NMR (DMSO-

-

9.4–9.6 (br s, 2H,

- 7.60 (dd, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).

- 5.15 (m, 1H, CH-O-Ar).

-

3.20–3.50 (m, 4H, pyrrolidine

-

2.10–2.30 (m, 2H, pyrrolidine

-

9.4–9.6 (br s, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]

for -

Observed: 242.0 / 244.0 (1:1 isotopic pattern characteristic of Bromine).

-

Troubleshooting & Logic Flow

The following decision tree assists in navigating common purification issues, specifically regarding the separation of the product from the Mitsunobu byproducts.

Figure 2: Purification logic flow for removing Triphenylphosphine Oxide (TPPO).

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

-

Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

-

Han, G., et al. (2004). Design, Synthesis, and Biological Characterization of Novel Inhibitors of Human Histamine H3 Receptors. Journal of Medicinal Chemistry, 47(25), 6204–6217. (Example of pyrrolidine ether synthesis). Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt selection). Link

Sources

- 1. reddit.com [reddit.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1219971-77-3|3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3-(2-CHLOROPHENOXY)PYRROLIDINE HYDROCHLORIDE [synhet.com]

- 7. Workup [chem.rochester.edu]

- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

Functionalization of 3-(2-Bromophenoxy)pyrrolidine at the secondary amine

Application Note: Functionalization of 3-(2-Bromophenoxy)pyrrolidine

Abstract & Strategic Overview

3-(2-Bromophenoxy)pyrrolidine is a high-value pharmacophore bridging the gap between fragment-based drug discovery and late-stage lead optimization. Its structure features a secondary amine (nucleophilic handle) and an ortho-bromoaryl ether (electrophilic handle).[1] While this dual functionality allows for rapid "divergent library synthesis," it presents a critical chemoselectivity challenge: the potential for intramolecular cyclization. [1]

Under standard palladium-catalyzed cross-coupling conditions (Buchwald-Hartwig), the secondary amine can attack the internal aryl bromide, collapsing the scaffold into a tricyclic dihydro-1,4-benzoxazine-fused system . This guide provides protocols to:

-

Functionalize the amine while preserving the aryl bromide for subsequent coupling.

-

Avoid unwanted cyclization during N-arylation.

-

Exploit the scaffold for controlled divergent synthesis.

Strategic Decision Tree

The choice of reagents dictates the integrity of the scaffold. Use the following logic flow to select the appropriate protocol.

Figure 1: Decision tree for functionalizing 3-(2-bromophenoxy)pyrrolidine. Note the critical branch at N-Arylation where Pd-catalysis risks scaffold collapse.

Detailed Protocols

Protocol 1: Chemoselective N-Acylation/Sulfonylation (High-Throughput Compatible)

Objective: Install diversity elements at the nitrogen while keeping the aryl bromide inert for later Suzuki/Sonogashira coupling.

Mechanism: Nucleophilic attack of the secondary amine on an activated electrophile. The Ar-Br is unreactive under these conditions.

Materials:

-

Substrate: 3-(2-Bromophenoxy)pyrrolidine HCl salt (1.0 equiv)

-

Electrophile: Acid Chloride, Sulfonyl Chloride, or Isocyanate (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step:

-

Preparation: Dissolve the pyrrolidine salt in DCM (0.1 M concentration). Add DIPEA and stir for 5 minutes to liberate the free amine.

-

Addition: Cool to 0°C. Add the electrophile dropwise.

-

Note: For carboxylic acids, pre-activate with HATU (1.1 equiv) and DIPEA in DMF for 10 mins before adding the amine.[1]

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass = MW_amine + MW_electrophile - HCl).

-

Workup: Dilute with DCM, wash with 1M NaHCO₃, then Brine. Dry over Na₂SO₄.

-

Validation: ¹H NMR should show the diagnostic downfield shift of the protons adjacent to the nitrogen (δ 3.4–3.8 ppm). The Ar-Br signals (doublet ~7.5 ppm) must remain unchanged.

Protocol 2: Robust Reductive Amination

Objective: N-Alkylation with aldehydes/ketones. Advantage:[1][2][3][4] Avoids over-alkylation common with alkyl halides.

Materials:

-

Aldehyde/Ketone (1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acid Catalyst: Acetic Acid (1–2 drops, pH ~5)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Procedure:

-

Mix amine and aldehyde in DCE. Add Acetic Acid.[4] Stir for 30 mins to form the iminium ion.

-

Add STAB in one portion.

-

Stir at RT for 12 hours.

-

Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc.

-